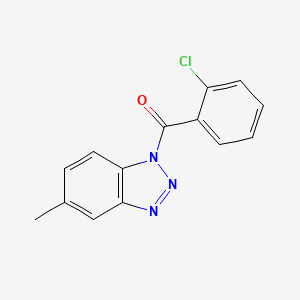

1-(2-chlorobenzoyl)-5-methyl-1H-1,2,3-benzotriazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(2-chlorobenzoyl)-5-methyl-1H-1,2,3-benzotriazole” is a benzotriazole derivative. Benzotriazoles are a class of compounds with a benzene ring fused to a triazole ring. They are used in various applications, including as corrosion inhibitors, ultraviolet light absorbers, and antifungal agents .

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives has been studied using techniques such as gas electron diffraction and normal coordinate analysis . These studies provide insights into the conformational behavior and molecular geometries of these compounds .Chemical Reactions Analysis

Benzotriazole derivatives can undergo various chemical reactions. For instance, the chloride in benzoyl chloride can be readily replaced by ammonia or diphenylphosphide .Physical And Chemical Properties Analysis

Benzotriazole derivatives exhibit a range of physical and chemical properties. For example, they often show excellent chemical and thermal stability, solubility in organic solvents, and a pair of stable redox states .Wissenschaftliche Forschungsanwendungen

Photo-induced Reductive Heck Cyclization of Indoles

This compound has been used in the direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds . This process involves the photo-induced cleavage of C(sp2)–Cl bonds, which is an appealing synthetic tool in organic synthesis . The reaction tolerates a panel of functional groups including esters, alcohols, amides, cyano, and alkenes .

Preparation of Polycyclic Compounds

The compound can be used to prepare polycyclic compounds . The photochemical reaction involved can be used to perform the functionalization of natural product analogues in moderate to good yields .

Activation of Chloroarene Compounds

The compound has been used in a light-induced strategy for chloroarene activation . This process can be used in the reductive Heck cyclization of indoles for the preparation of polycyclic compounds and functionalization of natural product analogues under 365 or 410 nm LEDs irradiation .

Facilitating Singlet-to-Triplet Intersystem Crossing

The compound has been synthesized as a class of indole compounds containing a 2-chlorobenzoyl group . This is done considering both the halogen atom effect and n → π* transition of carbonyl groups in facilitating singlet-to-triplet intersystem crossing .

Pharmaceutical Intermediate

2-Chlorobenzoyl chloride, which is a related compound, is used as a pharmaceutical intermediate . It is used in the preparation of p-chlorobenzoic acid and production of trichloro-acaricide .

Organic Synthesis

2-Chlorobenzoyl chloride is used in organic synthesis . It is soluble in acetone, ether, and alcohol .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2-chlorophenyl)-(5-methylbenzotriazol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O/c1-9-6-7-13-12(8-9)16-17-18(13)14(19)10-4-2-3-5-11(10)15/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYKWVDOWIHEKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(N=N2)C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorobenzoyl)-5-methyl-1H-1,2,3-benzotriazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B6432171.png)

![N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B6432175.png)

![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B6432191.png)

![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6432197.png)

![3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}urea](/img/structure/B6432205.png)

![2-{[(pyridin-4-yl)methyl]sulfanyl}pyrimidine](/img/structure/B6432217.png)

![3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B6432230.png)

![2-methyl-3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6432242.png)

![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6432259.png)

![4-methoxy-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine](/img/structure/B6432266.png)